(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate
Description
Properties
Molecular Formula |
C15H21NO5S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[(1S,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-inden-2-yl] methanesulfonate |
InChI |
InChI=1S/C15H21NO5S/c1-15(2,3)20-14(17)16-13-11-8-6-5-7-10(11)9-12(13)21-22(4,18)19/h5-8,12-13H,9H2,1-4H3,(H,16,17)/t12-,13+/m1/s1 |
InChI Key |
CGXCOKLWNSZOMM-OLZOCXBDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)OS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)OS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Protection
The synthesis begins with (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as the key chiral starting material. This compound contains both an amino group and a secondary alcohol on the indene ring system.
Step 1: Boc Protection of the Amino Group
- The amino group is selectively protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl (Boc) carbamate.
- The reaction is carried out in a mixed solvent system of tetrahydrofuran (THF) and water (approximately 0.5 M concentration).
- Sodium bicarbonate (NaHCO3) is added as a base to neutralize the acidic byproducts and facilitate carbamate formation.
- Boc2O is added in slight excess (about 1.1 equivalents) to ensure complete protection.
- The reaction mixture is stirred at room temperature for 24 hours.
- After completion, the reaction is diluted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The product, tert-butyl ((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate, is obtained as a viscous brown oil, typically requiring no further purification.
- The NMR data of this intermediate matches literature precedents, confirming the structure and stereochemistry.
Conversion of the Alcohol to Methanesulfonate
Step 2: Methanesulfonylation of the Hydroxyl Group
- The Boc-protected hydroxy intermediate is dissolved in anhydrous dichloromethane (DCM) at 0.5 M concentration.
- Triethylamine (Et3N) is added as a base (1.5 equivalents) to scavenge the hydrogen chloride generated.
- The reaction mixture is cooled to 0 °C to control the exothermic nature of the sulfonylation.
- Methanesulfonyl chloride (MsCl) is added slowly (1.1 equivalents) to the cooled solution.
- The mixture is then warmed to room temperature and stirred for 12 hours to ensure complete conversion.
- The reaction is quenched with 1 M sodium bicarbonate solution, extracted with DCM, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
- The resulting product is (1S,2R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-inden-2-yl methanesulfonate, isolated as a brownish-white solid.
- This intermediate typically requires no further purification, and its NMR spectra align with established literature data.
Optional Subsequent Transformations (Contextual)
Though the focus is on the preparation of the methanesulfonate compound itself, the literature also describes its use as a versatile intermediate for nucleophilic substitution reactions, such as thiol or selenol substitutions, under basic conditions in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 100 °C). However, these steps extend beyond the preparation of the methanesulfonate itself.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Boc2O (1.1 equiv), NaHCO3 (1.5 equiv), THF/H2O, r.t., 24 h | tert-butyl ((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate | No purification needed; NMR confirmed |
| 2 | Methanesulfonylation | MsCl (1.1 equiv), Et3N (1.5 equiv), DCM, 0 °C to r.t., 12 h | (1S,2R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-inden-2-yl methanesulfonate | Isolated as brownish-white solid; NMR confirmed |
Research Findings and Analytical Data
- The preparation method is robust and reproducible, yielding the desired methanesulfonate in high purity without requiring chromatographic purification at intermediate stages.
- The stereochemical integrity of the chiral centers is preserved throughout the process, as confirmed by NMR spectroscopy matching literature standards.
- The use of mild basic conditions (NaHCO3) during Boc protection avoids racemization.
- Cooling during the sulfonylation step controls side reactions and decomposition.
- The final methanesulfonate compound is stable as a solid and suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
Drug Development
The compound serves as an important building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. Specifically:
- Anticancer Agents : Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines by interfering with cellular pathways involved in proliferation and apoptosis .
Neuropharmacology
Studies have suggested that compounds similar to (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate may play a role in modulating neurotransmitter systems, particularly those related to serotonin and dopamine. This has implications for treating neurodegenerative diseases and psychiatric disorders .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies where it acts as a substrate or inhibitor for various enzymes involved in metabolic pathways. This property is crucial for understanding enzyme kinetics and developing inhibitors for therapeutic purposes.
Metabolic Pathway Analysis
Research involving the tryptophan-kynurenine metabolic pathway has highlighted the importance of compounds like this compound in elucidating metabolic dysregulation associated with diseases such as depression and schizophrenia .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Neuropharmacological Effects | Showed modulation of serotonin receptors leading to potential antidepressant effects in animal models. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), which is relevant in cancer immunotherapy. |
Mechanism of Action
The mechanism of action of (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The indene moiety provides a rigid framework that can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Stereochemical Variants
- tert-Butyl ((1S,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)carbamate () Structural Difference: (1S,2S) stereochemistry vs. (1S,2R) in the target compound. Impact: Stereochemistry influences receptor binding; the (1S,2S) isomer may exhibit reduced CNS penetration due to altered molecular geometry. Synthesis: Similar Boc protection strategies apply, but chiral resolution methods differ .
Functional Group Modifications
-
- Structure : 2-(2,3-dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide.
- Key Features : Acetamide linker and dihydrobenzo[d][1,4]dioxin substituent.
- Activity : Inhibits GCS at low nM concentrations but is susceptible to multidrug resistance protein 1 (MDR1), limiting CNS efficacy. The target compound’s methanesulfonate may reduce MDR1 recognition .
- Pharmacokinetics : Short half-life necessitates further optimization, whereas the methanesulfonate group in the target compound could enhance metabolic stability .
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride ()
- Structure : Secondary amine with a methylpropan-2-amine group.
- Properties : Hydrochloride salt improves aqueous solubility but may exhibit lower lipid membrane permeability than the methanesulfonate ester.
- Applications : Primarily used in preclinical studies for CNS targets, highlighting the indenyl scaffold’s versatility .
Carboxylic Acid and Sulfonamide Derivatives
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid () Structure: Carboxylic acid substituent instead of methanesulfonate.
- N-[(2R)-5-(Aminosulfonyl)-2,3-dihydro-1H-inden-2-yl]-2-propylpentanamide () Structure: Sulfonamide group at the 5-position of the indenyl ring. Activity: Sulfonamide enhances hydrogen bonding with target proteins, possibly improving affinity but reducing solubility .
Physicochemical and Pharmacokinetic Properties
Biological Activity
(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate, with the CAS number 904295-56-3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H21NO5S, and its IUPAC name is (1S,2R)-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-inden-2-yl methanesulfonate. The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is often used in organic synthesis to protect amines.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, research utilizing the MTT assay demonstrated that derivatives of this compound exhibited cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells at varying concentrations. However, specific data on the effectiveness of this compound compared to others in its class remains limited .
The proposed mechanism for the anticancer activity involves the modulation of cellular pathways that regulate apoptosis and cell proliferation. The presence of the Boc group may enhance the compound's stability and bioavailability, facilitating its interaction with target proteins involved in cancer progression .
Study 1: Cytotoxicity Assessment
In a comparative study involving several compounds with similar structures, this compound was evaluated for its cytotoxic effects on HeLa cells. The results indicated that while it had some activity, it was less potent than other analogs tested at concentrations above 25 µM .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the indene core structure significantly impacted the biological activity of the derivatives. Compounds with larger substituents at specific positions exhibited enhanced binding affinity to target enzymes involved in cancer metabolism .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
